![molecular formula C27H25ClN2O3S B2956669 Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215561-18-4](/img/structure/B2956669.png)

Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

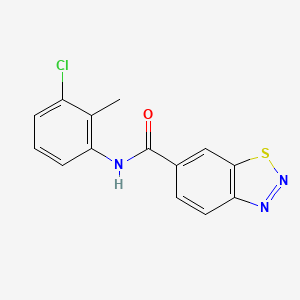

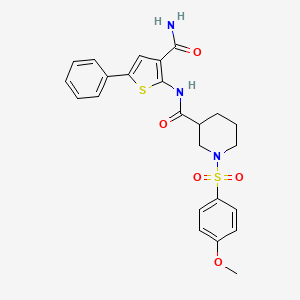

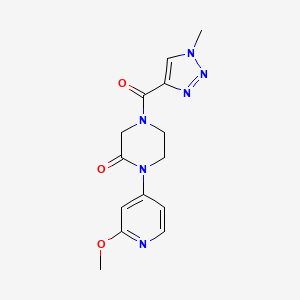

Thieno[2,3-c]pyridine derivatives are known to be used as ATP-mimetic kinase inhibitors . They are bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs . The use of the thieno[2,3-c]pyridine scaffold has been limited due to the availability of synthetic building blocks .

Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic building blocks . For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate involved the use of methyl 2-chloro nicotinoate and methyl thioglycolate, which were dissolved in anhydrous DMF . Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by a bicyclic core. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic attack by various molecules . For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy were used to analyze methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate .Wissenschaftliche Forschungsanwendungen

Intramolecular Hydrogen Bonding and Tautomerism

Research by Nazır et al. (2000) on Schiff bases related to the query compound explores intramolecular hydrogen bonding and tautomerism. Such studies are crucial for understanding the chemical properties and reactivity of heterocyclic compounds, which can impact their application in pharmaceuticals and materials science. The specific compound studied shows a tautomeric equilibrium influenced by solvent polarity, indicating potential for selective reactivity in synthesis and drug design (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Microwave-assisted Synthesis

Lukyanov et al. (2006) discuss the microwave-assisted synthesis of sterically hindered pyridines, demonstrating a novel approach to efficiently generating complex heterocyclic systems. This technique may be applicable for synthesizing compounds like the one , offering advantages in terms of reaction speed and product yield (Lukyanov, Bliznets, Shorshnev, Aleksandrov, Stepanov, & Vasil’ev, 2006).

Novel Synthesis Methods

Osyanin et al. (2014) developed a novel method for synthesizing chromeno[2,3-d]pyrimidine-diones, a compound class that shares the fused heterocyclic framework characteristic of the query compound. Such research highlights innovative routes for constructing complex molecules that could be used in developing new therapeutic agents (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Phosphine-catalyzed Annulation

Zhu et al. (2003) describe a phosphine-catalyzed annulation method to synthesize tetrahydropyridines, illustrating a catalytic strategy that could potentially be adapted for synthesizing the query compound. Such catalytic methods are valuable for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Research by Al-Salahi et al. (2010) on chiral macrocyclic or linear pyridine carboxamides derived from pyridine-dicarbonyl dichloride explores antimicrobial applications. Such studies suggest potential biomedical applications for structurally similar compounds, including the one of interest, particularly in the development of new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-benzyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S.ClH/c1-32-27(31)24-22-13-14-29(16-18-7-3-2-4-8-18)17-23(22)33-26(24)28-25(30)21-12-11-19-9-5-6-10-20(19)15-21;/h2-12,15H,13-14,16-17H2,1H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHYSUGGQHAISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)

![2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2956594.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2956599.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2956603.png)

![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)

![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)